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Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

Cat. No.: B1630418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the versatile organic intermediate,

4-(Bromomethyl)phenol. The information presented herein is intended to support researchers

in the identification, characterization, and quality control of this compound in various scientific

applications.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 4-(Bromomethyl)phenol.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 - 6.7 Multiplet 4H
Aromatic protons

(AA'BB' system)

~7.0 - 4.0 Broad Singlet 1H
Phenolic hydroxyl

proton (-OH)

~4.45 Singlet 2H
Bromomethyl protons

(-CH₂Br)
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Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~155 Aromatic Carbon (C-OH)

~130 Aromatic Carbons (C-H)

~115 Aromatic Carbons (C-H)

~30.1 Bromomethyl Carbon (-CH₂Br)

Table 3: IR Absorption Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600 - 3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

3100 - 3000 Medium C-H Stretch Aromatic

1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring

~1220 Strong C-O Stretch Phenol

700 - 600 Strong C-Br Stretch Alkyl Halide

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

188/186 Moderate [M]⁺ (Molecular Ion)

107 High [M - Br]⁺

93 Moderate [M - CH₂Br]⁺

79/81 Moderate [Br]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of spectral data for 4-
(Bromomethyl)phenol. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified 4-(Bromomethyl)phenol in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid 4-(Bromomethyl)phenol onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Electron Ionization (EI) Mass Spectrometry:

Ionization Method: Electron Ionization (EI).[1][2]

Electron Energy: 70 eV.[2]

Ion Source Temperature: 150-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

molecule like 4-(Bromomethyl)phenol using the described spectroscopic techniques.
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Caption: Logical workflow for molecular structure elucidation using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 4-(Bromomethyl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630418#4-bromomethyl-phenol-spectral-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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